AH 7959

Beschreibung

Eigenschaften

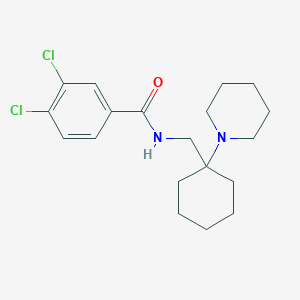

IUPAC Name |

3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOAYCRIVUCNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342404 | |

| Record name | 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763023-14-9 | |

| Record name | 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of AH-7921

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthetic opioid AH-7921, a compound of significant interest in pharmacological research and forensic science. The document details the chemical structure, physicochemical properties, and a step-by-step synthesis protocol based on the original research by Allen and Hanburys. Furthermore, it elucidates the primary mechanism of action of AH-7921 through the µ-opioid receptor signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

AH-7921, with the systematic IUPAC name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally unique synthetic opioid.[1][2] It belongs to the N-substituted cyclohexylmethylbenzamide class of compounds.[2][3] The molecule consists of a 1-(dimethylamino)cyclohexyl moiety linked via a methylene (B1212753) bridge to the nitrogen of a 3,4-dichlorobenzamide (B1295324) group.

The chemical and physical properties of AH-7921 are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | [1][2] |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O | [1] |

| Molecular Weight | 329.27 g/mol | [1] |

| CAS Number | 55154-30-8 | [4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 215-216 °C (hydrochloride salt) | [4] |

Synthesis of AH-7921

The synthesis of AH-7921 was first reported in the 1970s by chemists at Allen and Hanburys.[5] The most common and documented synthetic route is a three-step process commencing with a Strecker synthesis, followed by reduction of the resulting nitrile, and finally, acylation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(dimethylamino)cyclohexanecarbonitrile (B97430) (Intermediate 1)

This step involves a Strecker reaction, a method for synthesizing α-amino nitriles from an aldehyde or ketone, in this case, cyclohexanone.

-

Reactants: Cyclohexanone, Potassium Cyanide, Dimethylamine (B145610) Hydrochloride.

-

Reaction Type: Strecker Synthesis.

-

Protocol: An equimolar mixture of cyclohexanone, potassium cyanide, and dimethylamine hydrochloride is heated in aqueous ethanol. The reaction leads to the formation of the α-aminonitrile adduct, 1-(dimethylamino)cyclohexanecarbonitrile.

-

Purification: The product can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Step 2: Synthesis of (1-(dimethylamino)cyclohexyl)methanamine (Intermediate 2)

The nitrile group of Intermediate 1 is reduced to a primary amine.

-

Reactant: 1-(dimethylamino)cyclohexanecarbonitrile.

-

Reagent: A suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

-

Reaction Type: Nitrile Reduction.

-

Protocol: 1-(dimethylamino)cyclohexanecarbonitrile is treated with a reducing agent like lithium aluminum hydride in an anhydrous ether solvent. This reaction reduces the nitrile group to a primary amine, yielding (1-(dimethylamino)cyclohexyl)methanamine.

-

Purification: The product is worked up under aqueous conditions to quench the excess reducing agent and then purified by extraction and distillation.

Step 3: Synthesis of AH-7921

The final step is the acylation of the primary amine (Intermediate 2) with 3,4-dichlorobenzoyl chloride.

-

Reactants: (1-(dimethylamino)cyclohexyl)methanamine, 3,4-Dichlorobenzoyl Chloride.

-

Reaction Type: Acylation (Amide Formation).

-

Protocol: (1-(dimethylamino)cyclohexyl)methanamine is reacted with 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or diethyl ether.

-

Purification: The final product, AH-7921, is isolated by washing the reaction mixture to remove salts and impurities, followed by recrystallization or chromatography to obtain a pure solid.

Below is a diagram illustrating the synthetic workflow for AH-7921.

Mechanism of Action: µ-Opioid Receptor Signaling

AH-7921 exerts its primary pharmacological effects as a potent agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[6][7] The binding of AH-7921 to the MOR initiates a cascade of intracellular signaling events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Gαi/o Subunit Action: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Gβγ Subunit Action: The Gβγ subunit modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other physiological effects of AH-7921.

The following diagram illustrates the µ-opioid receptor signaling pathway activated by AH-7921.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of AH-7921. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and forensic science. The provided synthesis protocol and signaling pathway diagrams offer a clear and concise summary of the core scientific knowledge surrounding this potent synthetic opioid. Further research into the structure-activity relationships and metabolic fate of AH-7921 and its analogs is warranted to fully understand its pharmacological profile and potential toxicological implications.

References

- 1. touroscholar.touro.edu [touroscholar.touro.edu]

- 2. euda.europa.eu [euda.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide | C16H22Cl2N2O | CID 187760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of AH-7921 as a µ-Opioid Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-7921, a synthetic opioid analgesic, has emerged as a compound of interest within the scientific community due to its potent µ-opioid receptor (MOR) agonist activity. This technical guide provides an in-depth analysis of the mechanism of action of AH-7921, focusing on its interaction with the µ-opioid receptor and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

AH-7921, chemically known as 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally novel synthetic opioid that was first synthesized in the 1970s.[1][2][3] Despite its early development, it has recently gained attention as a research chemical and a new psychoactive substance.[2][3] Pharmacological studies have established that AH-7921 is a potent agonist at the µ-opioid receptor (MOR), with an analgesic potency comparable to that of morphine.[3][4] It also exhibits some activity at the κ-opioid receptor (KOR), indicating a degree of receptor selectivity.[2] The effects of AH-7921, consistent with other µ-opioid agonists, include analgesia, respiratory depression, and a potential for dependence, and these effects are reversible by the opioid antagonist naloxone.[2] This guide delves into the molecular mechanisms that underpin the pharmacological profile of AH-7921.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for AH-7921's activity as a µ-opioid agonist.

| Parameter | Value | Species/System | Assay Type | Reference |

| EC50 | 26.49 ± 11.2 nmol L-1 | Human µ-opioid receptor expressing cells | cAMP Accumulation Assay | [1][5] |

| ED50 (Analgesia) | 0.45 mg/kg | Mouse | Phenylquinone-induced writhing | [2] |

| ED50 (Respiratory Depression) | 2.5 mg/kg | Mouse | - | [2] |

| hMOR Internalization | ~5% at 10 µmol L-1 | Human µ-opioid receptor expressing cells | Receptor Internalization Assay | [1][5] |

Mechanism of Action: µ-Opioid Receptor Signaling

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), AH-7921 initiates a cascade of intracellular events characteristic of Gi/Go protein activation.

Signaling Pathway

The binding of AH-7921 to the MOR promotes a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/Go). This results in the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. The primary consequences of this signaling cascade are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

These actions collectively contribute to the analgesic and other central nervous system effects of AH-7921.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the µ-opioid agonist activity of AH-7921.

cAMP Accumulation Assay

This assay quantifies the ability of AH-7921 to inhibit adenylyl cyclase activity in cells expressing the µ-opioid receptor.

Objective: To determine the EC50 of AH-7921 for the inhibition of forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture: Human µ-opioid receptor (hMOR) expressing cells are cultured in an appropriate medium and seeded into multi-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of AH-7921 or a vehicle control.

-

Stimulation: Adenylyl cyclase is stimulated with a known concentration of forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE® Ultra cAMP kit. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The data are normalized to the response of forskolin alone and a dose-response curve is generated to calculate the EC50 value.

Receptor Internalization Assay

This assay measures the extent to which AH-7921 induces the internalization of the µ-opioid receptor from the cell surface.

Objective: To quantify the percentage of hMOR internalization following treatment with AH-7921.

Methodology:

-

Cell Culture: hMOR-expressing cells, often with an N-terminal tag (e.g., HA), are cultured on plates suitable for imaging or flow cytometry.

-

Compound Treatment: Cells are treated with a saturating concentration of AH-7921 (e.g., 10 µmol L-1), a positive control for high internalization (e.g., DAMGO), a control for low internalization (e.g., morphine), and a vehicle control.

-

Labeling: Cell surface receptors are labeled with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.

-

Quantification: The amount of fluorescence on the cell surface is quantified using a plate reader, flow cytometer, or high-content imaging system.

-

Data Analysis: The percentage of internalization is calculated by comparing the fluorescence of AH-7921-treated cells to that of vehicle-treated cells.

In Vivo Analgesic Activity (Phenylquinone-Induced Writhing Test)

This is a common behavioral assay in rodents to assess the analgesic properties of a compound.

Objective: To determine the ED50 of AH-7921 for producing analgesia in mice.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Compound Administration: Different groups of mice are administered with varying doses of AH-7921 or a vehicle control, typically via subcutaneous or intraperitoneal injection.

-

Induction of Writhing: A short time after compound administration, a dilute solution of phenylquinone is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: The number of writhes is counted for a defined period (e.g., 5-10 minutes) following the phenylquinone injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. A dose-response curve is then constructed to determine the ED50 value.

Conclusion

AH-7921 is a potent µ-opioid receptor agonist that elicits its pharmacological effects through the canonical Gi/Go signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The available quantitative data from in vitro and in vivo studies confirm its morphine-like analgesic properties. The relatively low level of receptor internalization induced by AH-7921 is a notable characteristic that may have implications for the development of tolerance and dependence, warranting further investigation. This technical guide provides a foundational understanding of the mechanism of action of AH-7921, which can serve as a valuable resource for ongoing research and development in the field of opioid pharmacology.

References

- 1. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 3. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology and Toxicology of AH-7921

Executive Summary: AH-7921 is a structurally atypical synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2][3] Although initially investigated for its analgesic properties, it was never commercialized for medical use, likely due to its addictive potential and a narrow therapeutic window.[2][4][5] In the early 2010s, AH-7921 emerged on the novel psychoactive substance (NPS) market, leading to numerous non-fatal intoxications and fatalities across Europe and the United States.[2][3][6][7] This document provides a comprehensive technical overview of the pharmacology, metabolism, toxicology, and key experimental methodologies related to AH-7921, intended for researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

AH-7921 functions as a potent agonist primarily at the µ-opioid receptor (MOR), which is the principal mechanism for its morphine-like analgesic effects.[1][3][8][9] It also demonstrates a lesser degree of activity at the κ-opioid receptor (KOR).[1][3][8] Like other MOR agonists, its effects, including analgesia and respiratory depression, can be counteracted by opioid receptor antagonists such as naloxone (B1662785).[1][3] The activation of the MOR by AH-7921 initiates a cascade of intracellular events typical of Gi/Go protein-coupled receptors.

Pharmacodynamics

Animal studies have established that AH-7921 has an analgesic potency comparable to, or slightly less than, morphine.[8][10][11] In various animal models, it was found to be several times more potent than codeine.[2][3][7] However, the doses that produce analgesia are close to those causing significant side effects, indicating a narrow therapeutic index.[1][3] A key concern is its potent respiratory depressant effect; in mice, AH-7921 was found to be a 1.6 to 1.7 times more potent respiratory inhibitor than morphine at the same dose.[1][5][12]

| Parameter | Species/Model | Value | Comparator | Reference |

| Analgesic Potency (ED₅₀) | Mouse (phenylquinone writhing) | 0.45 mg/kg (s.c.) | Morphine: ~0.45 mg/kg | [3][13] |

| Analgesic Potency (ED₅₀) | Mouse (general) | 0.55 mg/kg | - | [7][13] |

| Respiratory Depression (ED₅₀) | Mouse | 2.5 mg/kg (s.c.) | Morphine has a better safety margin | [2][3] |

| Minimal Antinociceptive Dose | Dog (oral) | 1.25 mg/kg | Morphine: ~1.25 mg/kg; Codeine: 3.5 mg/kg | [2][10] |

| Minimal Antinociceptive Dose | Rhesus Monkey (oral) | 13.8 mg/kg | Morphine: ≤5.0 mg/kg; Codeine: 11.3 mg/kg | [2][10] |

| Receptor Binding | µ-opioid receptor (MOR) | Agonist (Potency ~80-90% of morphine) | Morphine | [10][11] |

| Receptor Binding | κ-opioid receptor (KOR) | Agonist (Lesser activity) | - | [1][3] |

Pharmacokinetics & Metabolism

Studies in rats and in vitro human systems have elucidated the pharmacokinetic and metabolic profile of AH-7921. It is rapidly absorbed and demonstrates high permeability into the brain.[14][15]

Pharmacokinetic Parameters

| Parameter | System/Species | Value | Reference |

|---|---|---|---|

| In Vitro Half-life (T½) | Human Liver Microsomes (HLM) | 13.5 ± 0.4 min | [16][17] |

| Intrinsic Clearance (CLint) | Human Liver Microsomes (HLM) | 51 mL·min⁻¹·mg⁻¹ | [17] |

| Hepatic Clearance (CLH) | Predicted (from HLM data) | 14 mL·min⁻¹·kg⁻¹ | [17] |

| Hepatic Extraction Ratio (ER) | Predicted (from HLM data) | 0.7 | [17] |

| Tmax (Plasma & Brain) | Rat (10 mg/kg, i.p.) | 30 min | [14][15] |

| Brain-to-Plasma Ratio | Rat | ~16-20 |[14][15] |

Metabolism AH-7921 is extensively metabolized, primarily in the liver.[5] The main metabolic pathways are sequential N-demethylation of the dimethylamino moiety, followed by hydroxylation and glucuronidation.[5][16][17] In vitro studies with human hepatocytes identified 12 metabolites.[16][17] The two most dominant metabolites are N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, which are considered suitable analytical targets for confirming intake.[3][5][16][17] The biological activity of these metabolites has not been fully characterized, but they exhibit high brain permeability.[1][14]

Toxicology

Preclinical Toxicology

Animal studies highlighted several adverse effects similar to those of morphine, including sedation, miosis, hypothermia, and inhibition of gastrointestinal propulsion.[2][3] The development of tolerance and a physical dependence similar to that of opioids was demonstrated in rats, where naloxone administration precipitated a withdrawal syndrome.[2][11]

Human Toxicology and Clinical Effects

There are no formal clinical trials of AH-7921 in humans.[4][18] Information on its effects is derived from self-reports on internet forums and clinical findings from intoxication cases. Reported subjective effects include euphoria, relaxation, analgesia, and warmth.[2][4][8] Adverse effects include nausea, respiratory depression, hypertension, tachycardia, seizures, and tremors.[2][4][11]

Fatalities associated with AH-7921 have been reported in multiple countries.[2][6][7] In almost all cases, other psychoactive substances, particularly benzodiazepines and other opioids, were also detected, complicating the direct attribution of cause of death.[1][2][3] Post-mortem findings common in opioid overdoses, such as pulmonary edema and heavy lungs, were frequently noted.[18]

Post-mortem Femoral Blood Concentrations of AH-7921 in Fatalities

| Concentration Range (µg/g or µg/mL) | Country/Study | Notes | Reference |

|---|---|---|---|

| 0.03 - 0.99 µg/g | Sweden (9 cases) | Other drugs were always present. | [2][10] |

| 0.34 µg/mL | Norway (1 case) | Etizolam also detected. | [3] |

| 0.428 µg/mL | UK (1 case) | Other stimulants and analgesics detected. | [3] |

| 3.9 mg/L (Heart); 9.1 mg/L (Peripheral) | USA (1 case) | Note: mg/L is equivalent to µg/mL. High concentration. | [14][19] |

| 31 - 1,449 ng/mL | Europe (review) | ng/mL range (0.031 - 1.449 µg/mL). |[12] |

Tissue Distribution in a Fatal Case (Concentration)

| Specimen | Value |

|---|---|

| Peripheral Blood | 9.1 mg/L |

| Heart Blood | 3.9 mg/L |

| Urine | 6.0 mg/L |

| Liver | 26 mg/kg |

| Brain | 7.7 mg/kg |

| Lung | 21 mg/kg |

| Kidney | 7.2 mg/kg |

| Spleen | 8.0 mg/kg |

| Bile | 17 mg/L |

| Stomach Content | 120 mg/125 mL |

(Data from Vorce et al., as cited in[14][19])

Experimental Protocols & Methodologies

In Vitro Metabolism Studies

A common workflow is used to determine metabolic stability and identify metabolites.

Protocol for Metabolic Stability in Human Liver Microsomes (HLM):

-

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint).

-

Methodology: 1 µmol/L of AH-7921 was incubated with HLM for up to 60 minutes.[16][17] Samples were taken at various time points, the reaction was quenched, and the remaining concentration of the parent drug was quantified using Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-MS).[16][17]

Protocol for Metabolite Profiling in Human Hepatocytes:

-

Objective: To identify the major metabolites of AH-7921.

-

Methodology: 10 µmol/L of AH-7921 was incubated with pooled human hepatocytes for up to 3 hours.[16][17] Samples were analyzed by LC-QTOF-MS. Data processing involved multiple algorithms to detect metabolites based on expected biotransformations (e.g., demethylation, hydroxylation) and comparison of MS/MS fragmentation patterns with the parent drug.[16][17]

Animal Models for Behavioral and Analgesic Effects

Phenylquinone-Induced Writhing Test (Analgesia):

-

Objective: To assess the analgesic efficacy of AH-7921.

-

Methodology: Mice are administered AH-7921 subcutaneously. After a set period, they are injected intraperitoneally with phenylquinone, a chemical irritant that induces characteristic abdominal constrictions (writhing). The number of writhes is counted over a defined period. A reduction in the number of writhes compared to a vehicle control group indicates an analgesic effect. The dose that reduces writhing by 50% (ED₅₀) is calculated.[3][13]

Conditioned Place Preference (CPP) (Reward and Addiction Potential):

-

Objective: To evaluate the rewarding and motivational properties of the drug.

-

Methodology: The CPP paradigm consists of three phases:

-

Pre-Conditioning (Baseline): Rats are allowed to freely explore a two-compartment apparatus, and the time spent in each distinct compartment is recorded to determine any initial preference.

-

Conditioning: Over several days, rats receive injections of AH-7921 (e.g., 10 mg/kg, i.p.) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.[15]

-

Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. A significant increase in time spent in the drug-paired compartment compared to baseline indicates that the drug has rewarding properties.[15]

-

Analytical Toxicology Methods

Detection and quantification of AH-7921 and its metabolites in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for detection and quantification in post-mortem blood. Requires isolation via liquid-liquid extraction from alkalinized samples.[14][18][19]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A selective method for measuring AH-7921 in blood, providing high sensitivity and specificity.[10]

-

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS): A high-resolution mass spectrometry technique ideal for identifying unknown metabolites in in vitro studies and confirming findings in authentic biological samples.[17][18]

References

- 1. euda.europa.eu [euda.europa.eu]

- 2. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 3. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rehabcenter.net [rehabcenter.net]

- 5. researchgate.net [researchgate.net]

- 6. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AH-7921 - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. grokipedia.com [grokipedia.com]

- 10. academic.oup.com [academic.oup.com]

- 11. AH-7921 - Wikipedia [en.wikipedia.org]

- 12. webpoisoncontrol.org [webpoisoncontrol.org]

- 13. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of AH-7921, a synthetic designer opioid [iris.univr.it]

- 16. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Genesis of AH-7921: A Technical History of its Development by Allen and Hanburys

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the history and development of AH-7921, a potent synthetic opioid analgesic synthesized and evaluated by Allen and Hanburys in the 1970s. While never commercialized, the compound's unique structure and pharmacological profile have garnered renewed interest. This document details the synthetic pathway, mechanism of action, and key experimental findings from the original research. It is intended to serve as a resource for researchers in pharmacology and drug development, providing structured data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction

AH-7921, chemically known as 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally distinct opioid agonist that emerged from the drug discovery program of Allen and Hanburys in the 1970s.[1][2][3][4] It was identified as a potent analgesic agent with a pharmacological profile comparable to morphine.[1][4][5] However, due to a high potential for addiction, its development as a therapeutic agent was discontinued.[1][6] This guide revisits the foundational research on AH-7921, presenting the available technical data and methodologies from that era.

History and Development

The development of AH-7921 was part of a broader effort by Allen and Hanburys to explore novel analgesic compounds. The synthesis and initial pharmacological screening of a series of N-substituted cyclohexylmethylbenzamide derivatives were described in the scientific literature of the mid-1970s.[1][4][6] The designation "AH" in AH-7921 refers to Allen and Hanburys, the originating pharmaceutical company.[2]

The primary goal of the research program was to identify new chemical entities with potent analgesic properties. Through systematic evaluation in various animal models, AH-7921 was identified as a lead candidate, exhibiting analgesic efficacy comparable to, and in some tests exceeding, that of morphine and codeine.[1][5] Despite its promising analgesic profile, subsequent studies revealed a significant liability for dependence, which ultimately led to the cessation of its clinical development.[1][7]

Chemical Synthesis

The synthesis of AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) follows a multi-step pathway, beginning with commercially available starting materials. The general scheme is outlined below.

Experimental Protocol: Synthesis of AH-7921

A detailed, step-by-step synthesis protocol is not fully available in the public domain. However, based on related syntheses, a plausible route is as follows:

-

Step 1: Formation of 1-(dimethylamino)cyclohexanecarbonitrile. This intermediate is synthesized via a Strecker reaction. Cyclohexanone is reacted with dimethylamine (B145610) and potassium cyanide. This reaction is typically carried out in an aqueous ethanol (B145695) solution and heated to facilitate the reaction.

-

Step 2: Reduction of the Nitrile. The resulting aminonitrile is then reduced to the corresponding primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine. This reduction can be achieved using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like diethyl ether.

-

Step 3: Amide Coupling. The final step involves the acylation of the primary amine with 3,4-dichlorobenzoyl chloride. The reaction is typically performed in a non-polar solvent such as benzene, and the mixture is heated under reflux. The resulting product, AH-7921, can then be purified by recrystallization.

Pharmacological Profile

AH-7921 is a potent opioid agonist with a primary affinity for the µ-opioid receptor (MOR) and a lesser affinity for the κ-opioid receptor (KOR).[1][6][8] Its analgesic effects are comparable to those of morphine.

Opioid Receptor Binding Affinity

Analgesic Potency

The analgesic effects of AH-7921 were evaluated in several animal models, with the following ED50 values reported:

| Analgesic Assay | Test Species | Route of Administration | AH-7921 ED50 (mg/kg) | Morphine ED50 (mg/kg) | Codeine ED50 (mg/kg) | Reference |

| Phenylquinone-induced Writhing | Mouse | Subcutaneous | 0.45 | 0.45 | - | [6] |

| Phenylquinone-induced Writhing | Mouse | Oral | 0.85 | - | - | [4] |

| Dental Pulp Stimulation | Dog | Oral | 1.25 (minimal effective dose) | ≤5.0 (minimal effective dose) | 3.5 (minimal effective dose) | [6] |

Adverse Effects

Studies conducted by Allen and Hanburys also investigated the side-effect profile of AH-7921. It was found to produce typical opioid-related adverse effects, including respiratory depression, sedation, and inhibition of gastrointestinal propulsion.[1][6] Notably, in mice, AH-7921 was found to be approximately 1.6 to 1.7 times more potent as a respiratory depressant than morphine.[4][5]

Experimental Protocols

The following are generalized protocols for the key in vivo assays used in the initial evaluation of AH-7921, based on standard pharmacological methods of the era. The precise parameters used in the original Allen and Hanburys studies may have varied.

Phenylquinone-Induced Writhing Test (Mouse)

This test is used to assess the efficacy of peripherally acting analgesics.

-

Animals: Male albino mice are typically used.

-

Procedure: a. Animals are administered the test compound (e.g., AH-7921, morphine) or vehicle via the desired route (e.g., subcutaneous, oral). b. After a set pre-treatment time (e.g., 30 minutes), a 0.02% solution of phenylquinone in 5% ethanol/distilled water is injected intraperitoneally. c. Immediately after injection, the mice are placed in an observation chamber. d. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes).

-

Endpoint: A reduction in the number of writhes compared to the vehicle-treated control group indicates analgesic activity. The ED50 is the dose that produces a 50% reduction in writhing.

Hot Plate Test (Mouse)

This test is used to evaluate centrally acting analgesics.

-

Animals: Male albino mice are typically used.

-

Apparatus: A heated plate with a controlled surface temperature (e.g., 55 ± 0.5°C).

-

Procedure: a. The baseline reaction time of each mouse to the heated surface is determined by placing it on the hot plate and measuring the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage. b. Animals are then administered the test compound or vehicle. c. At specified time intervals after drug administration, the reaction time on the hot plate is re-measured.

-

Endpoint: An increase in the latency to respond to the thermal stimulus compared to baseline and vehicle-treated animals indicates analgesia.

Mechanism of Action and Signaling Pathways

AH-7921 exerts its effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). It also demonstrates activity at κ-opioid receptors.

µ-Opioid Receptor Signaling Pathway

Upon binding of AH-7921 to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (primarily of the Gi/o family). This initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

MAPK Pathway Activation: µ-opioid receptor activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.

Caption: µ-Opioid Receptor Signaling Pathway for AH-7921.

κ-Opioid Receptor Signaling Pathway

The activation of κ-opioid receptors by AH-7921 also involves Gi/o protein coupling, leading to similar downstream effects as µ-opioid receptor activation, such as inhibition of adenylyl cyclase and modulation of ion channels. However, the physiological and behavioral outcomes of κ-opioid receptor activation can differ significantly from those of µ-opioid receptor activation, often being associated with dysphoria and sedation rather than euphoria.

Caption: κ-Opioid Receptor Signaling Pathway for AH-7921.

Conclusion

AH-7921 represents a significant, albeit undeveloped, chapter in the history of opioid research. The work conducted by Allen and Hanburys in the 1970s laid the groundwork for understanding the structure-activity relationships of a novel class of synthetic opioids. While its clinical potential was ultimately limited by its high abuse liability, the foundational pharmacological data remains of interest to the scientific community. This technical guide has sought to consolidate and present the available historical data on AH-7921 in a format that is accessible and useful for contemporary researchers. Further investigation into the original research publications is recommended for a more detailed understanding of the experimental nuances.

References

- 1. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. touroscholar.touro.edu [touroscholar.touro.edu]

- 5. euda.europa.eu [euda.europa.eu]

- 6. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Frontiers | An Expanding World of Novel Psychoactive Substances: Opioids [frontiersin.org]

AH-7921 solubility in DMSO, ethanol, and DMF

An In-depth Technical Guide on the Solubility and Core Properties of AH-7921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of AH-7921, a synthetic opioid analgesic. The document details its solubility in common laboratory solvents, presents relevant experimental protocols, and illustrates its primary mechanism of action through its signaling pathway.

Introduction to AH-7921

AH-7921, systematically named 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally atypical synthetic opioid analgesic developed in the 1970s by Allen and Hanburys Ltd.[1][2][3]. Although it demonstrated analgesic potency comparable to morphine in animal studies, its development was discontinued, and it has never been marketed as a medicine[1][4][5]. It acts primarily as a selective agonist at the µ-opioid receptor (MOR) and, to a lesser extent, the κ-opioid receptor (KOP)[6][7][8]. As a "research chemical," it has been associated with numerous non-fatal and fatal intoxications[8][9].

The hydrochloride salt of AH-7921 is an off-white solid with a molecular weight of 329.26 g/mol [1][10]. Understanding its physical and chemical properties, particularly its solubility, is critical for researchers conducting analytical, pharmacological, and toxicological studies.

Solubility Data

The solubility of AH-7921 has been reported in several key organic solvents commonly used in a laboratory setting. This data is essential for preparing stock solutions for in vitro and in vivo experiments. The quantitative solubility data is summarized in the table below.

| Solvent | Solubility (mg/mL) | Source(s) |

| Dimethylformamide (DMF) | ~10 | [1][2][10][11][12] |

| Ethanol | ~11 | [1][2][10][11][12] |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~3 | [1][2][10][11][12] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.50 | [11][12] |

It is noted that AH-7921 is sparingly soluble in water[11].

Experimental Protocols

While the reviewed literature provides specific solubility values, detailed experimental protocols for determining these maximum solubility limits are not extensively described. However, protocols for the preparation of AH-7921 solutions for experimental use have been published. The following section details a method used for a metabolic stability assessment, which provides practical guidance on solution preparation.

Protocol for Preparation of AH-7921 Solution for Metabolic Stability Assessment

This protocol was utilized to study the metabolic profile of AH-7921 in human liver microsomes (HLM)[13].

Objective: To prepare a 10 μmol/L AH-7921 working solution from a DMSO stock for use in an HLM incubation assay.

Materials:

-

AH-7921 powder

-

Dimethyl sulfoxide (DMSO)

-

100 mmol/L phosphate-buffered saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: A stock solution of AH-7921 was prepared in DMSO at a concentration of 33.7 mmol/L[13].

-

Working Solution Preparation: The 10 μmol/L AH-7921 working solution was prepared by diluting the DMSO stock solution with 100 mmol/L phosphate-buffered saline (pH 7.4)[13].

-

Final Reaction Concentration: For the HLM assay, the 10 μmol/L working solution was further added to the HLM suspension to achieve a final AH-7921 concentration of 1 μmol/L, with a final DMSO concentration of 0.003%[13].

This protocol illustrates a standard dilution procedure from a high-concentration organic solvent stock to a low-concentration aqueous buffer system suitable for biological assays, minimizing solvent toxicity.

Mechanism of Action and Signaling Pathway

AH-7921 exerts its analgesic and other physiological effects by acting as an agonist at opioid receptors, primarily the µ-opioid receptor[2][6]. Opioid receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events leading to reduced neuronal excitability[14][15].

The binding of AH-7921 to the µ-opioid receptor activates the associated inhibitory G-protein (Gi/Go)[14][16]. This activation causes the G-protein to dissociate into its Gα and Gβγ subunits, which then modulate downstream effectors[14][16]:

-

Gα subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[16]. This reduces the activity of cAMP-dependent protein kinases like PKA[16].

-

Gβγ subunit: Directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and cellular hyperpolarization[14]. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx[15].

The combined effect of hyperpolarization and reduced calcium entry suppresses neuronal firing and inhibits the release of neurotransmitters (such as substance P and glutamate) involved in pain transmission. This sequence of events forms the molecular basis of the analgesic properties of AH-7921.

Visualization of the µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the simplified, classical signaling pathway initiated by the activation of the µ-opioid receptor by an agonist like AH-7921.

Caption: Simplified G-protein signaling cascade following µ-opioid receptor activation by AH-7921.

References

- 1. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. euda.europa.eu [euda.europa.eu]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 6. euda.europa.eu [euda.europa.eu]

- 7. AH-7921 - Wikipedia [en.wikipedia.org]

- 8. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

AH-7921 Receptor Binding Affinity and Functional Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic first synthesized in the 1970s by Allen and Hanburys Ltd.[1] Structurally classified as a cyclohexylmethylbenzamide derivative, it is distinct from many other classes of opioids.[2] Despite its early development, AH-7921 was never marketed for medical use but has emerged as a compound of interest within the scientific community and, notably, as a novel psychoactive substance.[3][4] This technical guide provides a comprehensive overview of the available receptor binding affinity and functional data for AH-7921, with a focus on its interaction with opioid receptors. The information is intended to serve as a core resource for researchers and professionals in drug development and pharmacology.

Mechanism of Action

In vitro and in vivo studies have established that AH-7921 functions primarily as a potent agonist at the µ-opioid receptor (MOR).[3][4] Its analgesic effects are comparable to, or greater than, those of morphine.[3] While its primary target is the µ-opioid receptor, some evidence suggests a lesser degree of activity at the κ-opioid receptor (KOR).[2] The agonism at the µ-opioid receptor is responsible for its analgesic properties and also its significant abuse and dependence liability, which was a likely factor in the cessation of its initial development.[5]

Quantitative Receptor Data

| Compound | Receptor | Assay Type | Cell Line | Measured Value (EC₅₀) | Reference |

| AH-7921 | Human µ-opioid (hMOR) | cAMP Accumulation Inhibition | HT-1080 | 26.49 ± 11.2 nM | [6] |

A study on AH-7921 and its analogs also noted a significant difference in a key functional outcome compared to other opioids. While the potent opioid agonist DAMGO induced approximately 25% internalization of the human µ-opioid receptor, AH-7921 induced only about 5% internalization, an effect similar to that of morphine.[6] This suggests potential differences in the downstream signaling and regulatory pathways activated by AH-7921 compared to other µ-opioid receptor agonists.

Experimental Protocols

Detailed experimental protocols from the original studies on AH-7921 are not accessible in recent literature. However, the following sections describe standardized and widely accepted methodologies for determining the receptor binding affinity and functional activity of a compound like AH-7921.

Radioligand Competition Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like AH-7921) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human µ-opioid receptor, or rodent brain tissue) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor). The concentration is usually at or below the Kd of the radioligand for the receptor.

-

A range of concentrations of the unlabeled test compound (AH-7921).

-

The prepared cell membranes.

-

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-labeled competing ligand (e.g., naloxone) to saturate all specific binding sites.

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (the binding affinity of the test compound) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (Representative Protocol)

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP), following receptor activation. For a Gi-coupled receptor like the µ-opioid receptor, agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

1. Cell Culture and Plating:

-

A suitable cell line expressing the µ-opioid receptor (e.g., CHO or HT-1080 cells) is cultured under standard conditions.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

An adenylyl cyclase stimulator, such as forskolin, is added to all wells (except for the basal control) to induce cAMP production.

-

The test compound (AH-7921) is added at various concentrations.

-

The plates are incubated for a specific time at 37°C.

3. Cell Lysis and cAMP Detection:

-

The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

-

The concentration of cAMP in the cell lysate is then measured. Common detection methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

4. Data Analysis:

-

The measured signals are converted to cAMP concentrations using a standard curve.

-

The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound.

-

The EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) is determined using non-linear regression analysis.

Visualizations

The following diagrams illustrate a typical workflow for a receptor binding assay and the signaling pathway of the µ-opioid receptor.

Caption: Workflow of a radioligand competition binding assay.

Caption: Simplified µ-opioid receptor signaling pathway.

References

- 1. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of AH-7921: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921, chemically known as 3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide, is a synthetic opioid analgesic developed by Allen & Hanburys in the 1970s.[1][2][3][4] Although it demonstrated analgesic potency comparable to morphine in preclinical studies, it was never marketed for medical use.[1][3][5] In recent years, AH-7921 has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications worldwide.[1][6][7] This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of AH-7921, intended to support researchers, toxicologists, and drug development professionals.

Pharmacokinetic Profile

The study of AH-7921's pharmacokinetics has been primarily conducted through in vitro models and in vivo animal studies. These investigations reveal rapid absorption and significant distribution, particularly to the brain.

In Vitro Metabolic Stability

Studies using human liver microsomes (HLM) have been crucial in determining the metabolic stability of AH-7921.

| Parameter | Value | Species | Matrix | Reference |

| In Vitro Half-life (t½) | 13.5 ± 0.4 min | Human | Liver Microsomes | [1][7] |

In Vivo Pharmacokinetics (Rat Model)

Animal studies, particularly in rats, have provided valuable insights into the in vivo behavior of AH-7921 following systemic administration.

| Parameter | Value | Route of Administration | Dose | Matrix | Reference |

| Tmax (Time to Peak Concentration) | 30 min | Intraperitoneal | 10 mg/kg | Plasma | [8] |

| Tmax (Time to Peak Concentration) | 30 min | Intraperitoneal | 10 mg/kg | Brain | [8][9] |

| Cmax (Peak Concentration) | >700 ng/g | Intraperitoneal | 10 mg/kg | Brain | [9] |

| Brain-to-Plasma Ratio | ~16-20 | Intraperitoneal | 10 mg/kg | - | [8][9] |

| Plasma Half-life (t½) | ~3 hours | Intraperitoneal | 10 mg/kg | Plasma | [8] |

| Brain Half-life (t½) | ~3 hours | Intraperitoneal | 10 mg/kg | Brain | [8] |

Metabolism of AH-7921

The biotransformation of AH-7921 is extensive, primarily occurring in the liver through phase I metabolic reactions. The primary metabolic pathways involve N-demethylation and hydroxylation, leading to the formation of several metabolites.[1][7]

Metabolic Pathways

The metabolism of AH-7921 is characterized by the sequential removal of methyl groups from the N,N-dimethylamino moiety and the addition of hydroxyl groups to the cyclohexyl ring. These reactions are likely catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes central to the metabolism of a vast array of xenobiotics.[10][11][12][13][14] While the specific CYP isoforms responsible for AH-7921 metabolism have not been definitively identified in the reviewed literature, the nature of the observed biotransformations is consistent with the activity of common drug-metabolizing CYPs such as those in the CYP1, CYP2, and CYP3 families.[12]

Identified Metabolites

A comprehensive in vitro study utilizing human hepatocytes identified twelve metabolites of AH-7921.[1][7] The two most abundant metabolites were N-desmethyl-AH-7921 (M11) and N,N-didesmethyl-AH-7921 (M10).[1][7] These findings were corroborated by the identification of eleven of these metabolites in a human urine specimen.[1][7]

| Metabolite ID | Proposed Biotransformation | Phase | Relative Abundance (in vitro) |

| M11 | N-demethylation | I | High |

| M10 | N,N-didemethylation | I | High |

| M7, M8 | Hydroxylation | I | Lower |

| M1, M2, M3, M4, M5, M6, M9 | Combination of Demethylation and Hydroxylation | I | Lower |

| M12 | Di-demethylation, N-hydroxylation, and Glucuronidation | II | Most abundant in non-hydrolyzed urine |

Experimental Protocols

The characterization of AH-7921's pharmacokinetics and metabolism has relied on a variety of sophisticated analytical techniques.

In Vitro Metabolic Stability Assessment

-

Objective: To determine the rate of metabolism of AH-7921 in a controlled in vitro system.

-

Methodology:

-

Incubation: 1 µmol/L of AH-7921 is incubated with human liver microsomes (HLM) for a period of up to one hour.[1][7]

-

Sampling: Aliquots are taken at various time points throughout the incubation.

-

Analysis: The concentration of the parent compound (AH-7921) in each aliquot is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of AH-7921.

-

Metabolite Identification in Human Hepatocytes

-

Objective: To identify the metabolites of AH-7921 produced by human liver cells.

-

Methodology:

-

Incubation: 10 µmol/L of AH-7921 is incubated with pooled human hepatocytes for up to three hours.[1][7]

-

Sample Preparation: The incubation samples are processed to extract the metabolites.

-

Analysis: The extracts are analyzed using liquid chromatography quadrupole/time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS).[1][7][15]

-

Data Processing: High-resolution full scan MS and information-dependent acquisition MS/MS data are analyzed with specialized software (e.g., MetabolitePilot™) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[1][7]

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the absorption, distribution, and elimination of AH-7921 in a living organism.

-

Methodology:

-

Dosing: Rats are administered a single intraperitoneal injection of AH-7921 (e.g., 10 mg/kg).[9]

-

Sample Collection: Blood and brain tissue are collected at various time points post-administration.

-

Sample Preparation: Samples are homogenized and extracted to isolate AH-7921 and its metabolites.

-

Analysis: Concentrations of AH-7921 and its metabolites in the extracts are determined using a validated HPLC-MS/MS method.[9]

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, and half-life.

-

Conclusion

The available scientific literature provides a solid foundation for understanding the pharmacokinetics and metabolism of AH-7921. It is characterized by rapid metabolism, with N-demethylation and hydroxylation being the predominant pathways, leading to the formation of numerous metabolites. The primary metabolites, N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, along with glucuronidated conjugates, are likely suitable biomarkers for detecting AH-7921 intake in toxicological screenings.[1] Further research is warranted to identify the specific CYP450 enzymes involved in its metabolism, which would aid in predicting potential drug-drug interactions and understanding inter-individual variability in its disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. euda.europa.eu [euda.europa.eu]

- 3. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. ovid.com [ovid.com]

- 6. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of AH-7921, a synthetic designer opioid [iris.univr.it]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Two fatalities associated with synthetic opioids: AH-7921 and MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structural Similarity of AH-7921 to Fentanyl and Phencyclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural and pharmacological properties of the synthetic opioid AH-7921 and its relationship to the well-characterized compounds, fentanyl and phencyclidine. AH-7921, a potent μ-opioid receptor agonist, was initially synthesized with structural motifs bearing resemblance to both fentanyl and phencyclidine. This guide will dissect these structural similarities and differences, present available quantitative pharmacological data, and detail the experimental methodologies used to characterize these compounds. The aim is to offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development to understand the nuanced structure-activity relationships of this class of synthetic opioids.

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic sciences. Among these, synthetic opioids have garnered significant attention due to their high potency and potential for abuse. AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) is a synthetic opioid that was first synthesized in the 1970s.[1] Its development was reportedly influenced by the structures of both fentanyl, a potent synthetic opioid analgesic, and phencyclidine (PCP), a dissociative anesthetic.[1] Understanding the structural underpinnings of AH-7921's pharmacological profile in relation to these two compounds is crucial for predicting the properties of new analogs and for the development of potential countermeasures.

Structural Analysis

The chemical structures of AH-7921, fentanyl, and phencyclidine are presented below, followed by a detailed comparative analysis.

Table 1: Chemical and Physical Properties

| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| AH-7921 | 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | C₁₆H₂₂Cl₂N₂O | 329.27 | |

| Fentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | C₂₂H₂₈N₂O | 336.47 | |

| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | C₁₇H₂₅N | 243.39 |

Structural Similarity to Fentanyl

The structural analogy between AH-7921 and fentanyl lies in the shared N-substituted cyclic amine core, which is a common feature in many synthetic opioids.

-

Shared Features: Both molecules possess a central six-membered saturated ring (cyclohexyl in AH-7921 and piperidine (B6355638) in fentanyl) that is N-substituted. This core structure is crucial for interaction with the opioid receptor. Both compounds also feature an aromatic ring system attached via a flexible linker to the core.

-

Key Differences: The nature of the substituent on the nitrogen atom of the cyclic amine and the type of aromatic moiety differ significantly.

-

In AH-7921, the nitrogen is part of a dimethylaminocyclohexyl group, and the aromatic component is a 3,4-dichlorobenzamide (B1295324) group.

-

In fentanyl, the nitrogen is part of a piperidine ring and is substituted with a phenethyl group, while the anilino nitrogen is acylated with a propanamide group.

-

The 3,4-dichlorobenzamide moiety in AH-7921 is a key contributor to its opioid activity, with the dichloro-substitution pattern being found in other potent synthetic opioids.[2]

Structural Similarity to Phencyclidine

The purported structural similarity of AH-7921 to phencyclidine is less direct than its similarity to fentanyl but is centered on the presence of a substituted cyclohexane (B81311) ring.

-

Shared Features: Both AH-7921 and phencyclidine contain a 1-substituted cyclohexane ring. In phencyclidine, this is a 1-phenylcyclohexyl group directly attached to a piperidine ring. In AH-7921, it is a 1-(dimethylamino)cyclohexylmethyl group.

-

Key Differences: The substitution pattern and the overall molecular architecture are distinct. Phencyclidine's structure leads to its primary activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism fundamentally different from the opioid receptor agonism of AH-7921.[1][3] While some phencyclidine analogs have been shown to interact with opioid receptors, phencyclidine itself has very low affinity for them.[4][5]

Pharmacological Profile

Receptor Binding Affinity

The primary mechanism of action for the analgesic effects of AH-7921 and fentanyl is agonism at the μ-opioid receptor. Phencyclidine's primary target is the NMDA receptor, though some interaction with opioid receptors has been reported for its analogs.

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |

| AH-7921 | 60 | 34 | - | [2] |

| Fentanyl | 1.35 | >10,000 | >10,000 | [6] |

| Phencyclidine (PCP) | >10,000 | >10,000 | >10,000 | [1] |

Note: A lower Ki value indicates a higher binding affinity. Data are from different studies and may not be directly comparable due to variations in experimental conditions.

Functional Activity

Functional assays measure the ability of a compound to activate the receptor and elicit a cellular response.

Table 3: μ-Opioid Receptor Functional Activity

| Compound | Assay | Parameter | Value | Reference |

| AH-7921 | cAMP accumulation | EC₅₀ | 26.49 nM | [7] |

| Fentanyl | GTPγS Binding | EC₅₀ | 32 nM | [6] |

| Fentanyl | β-arrestin recruitment | EC₅₀ | 15 nM | [8] |

| Fentanyl | cAMP inhibition | Eₘₐₓ | High Efficacy Agonist | [9] |

| Phencyclidine (PCP) | N/A (NMDA Antagonist) | N/A | N/A | [1] |

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response. Eₘₐₓ represents the maximum response that can be produced by the drug.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling

Agonist binding to the μ-opioid receptor initiates a cascade of intracellular events, primarily through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate separate signaling pathways.

Caption: μ-Opioid receptor G-protein signaling pathway.

NMDA Receptor Antagonism by Phencyclidine

Phencyclidine exerts its effects by blocking the ion channel of the NMDA receptor in a non-competitive manner. This prevents the influx of calcium ions, thereby inhibiting excitatory neurotransmission.

Caption: Phencyclidine's mechanism of action at the NMDA receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of compounds to opioid receptors.[10]

-

Receptor Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human μ-opioid receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

-

Incubation: In a 96-well plate, incubate receptor membranes (10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and a range of concentrations of the test compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structural Elucidation by GC-MS and NMR

The structural identification of novel psychoactive substances like AH-7921 relies on a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The sample is dissolved in a suitable organic solvent. Derivatization may be performed to improve the volatility and thermal stability of the analyte.

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules.

-

Data Analysis: The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a "fingerprint" of the molecule. The fragmentation pattern is compared to spectral libraries for identification. High-resolution mass spectrometry can provide the elemental composition of the parent ion and its fragments, aiding in the elucidation of an unknown structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A pure sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.[11]

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity between atoms within the molecule. COSY shows proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC reveals long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[12]

-

Conclusion

AH-7921 is a potent synthetic opioid whose chemical structure incorporates features reminiscent of both fentanyl and phencyclidine. Its primary pharmacological activity as a μ-opioid receptor agonist aligns it functionally with fentanyl, driven by the N-substituted cyclohexylmethylbenzamide scaffold. The structural link to phencyclidine is more tenuous, based on the shared substituted cyclohexane ring, and does not translate to a similar primary mechanism of action, as phencyclidine is a potent NMDA receptor antagonist. This guide has provided a detailed comparison of these molecules, summarizing available quantitative data and outlining the key experimental methodologies used in their characterization. This information serves as a valuable resource for the scientific community engaged in the study of novel psychoactive substances and the development of future analgesics with improved safety profiles.

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. A novel phencyclidine analog interacts selectively with mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the opioid nature of phencyclidine and its 3-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. pubs.acs.org [pubs.acs.org]

AH-7921: A Technical Whitepaper for Research Professionals

An In-depth Guide to the Pharmacology, Chemistry, and Experimental Analysis of a Potent Synthetic Opioid Agonist

Introduction

AH-7921 is a structurally distinct synthetic opioid analgesic first developed in the 1970s by researchers at Allen & Hanburys in the United Kingdom.[1][2] Initially investigated for its potent analgesic properties, its development was not pursued, largely due to animal studies indicating a high potential for addiction and dependence.[2][3][4] In the early 2010s, AH-7921 re-emerged on the global market as a "research chemical" and novel psychoactive substance (NPS), sold online and associated with numerous non-fatal and fatal intoxications.[5][6]